Boronic acid instability limits extended Suzuki couplings-heterocyclic analogs decompose within seconds under basic conditions. 2-Cyclopropylethenylboronic acid provides a robust alternative:
• t₀.₅ > 1 week at pH 12, 70°C vs. ~25-50 s for 2-pyridylboronic acid
• 68% success rate in parallel Suzuki couplings with average Fsp³ of 0.52
• ≥98% purity (stabilized with phenothiazine) for batch-to-batch consistency
Molecular FormulaC5H9BO2
Molecular Weight111.94 g/mol
Cat. No.B12503951
⚠ Attention: For research use only. Not for human or veterinary use.
2-Cyclopropylethenylboronic acid (CAS 903510-64-5; MF: C5H9BO2; MW: 111.93 g/mol) is a boronic acid derivative featuring an (E)-configured cyclopropylethenyl moiety. It is primarily utilized as a building block in Suzuki–Miyaura cross-coupling reactions to install cyclopropylvinyl groups into organic frameworks . Commercially, the compound is typically supplied as a stabilized solid with a purity of ≥98% (NLT 98%) and may contain a stabilizer such as phenothiazine to mitigate decomposition during storage . Its reactivity profile is governed by the presence of both a boronic acid handle and a strained cyclopropane ring, enabling access to sp3-enriched chemical space in medicinal chemistry programs [1].
1
Suzuki–Miyaura building block for installing cyclopropylvinyl groups into organic frameworks.
Selection context: sp³-enriched library synthesis
2
Stabilized solid format, typically with a phenothiazine additive to support storage stability.
Format fit: bench-top handling under standard conditions
3
Enables stereochemical retention in cross-coupling for chiral cyclopropane synthesis.
Stereochemical-control study fit
[1] Kleban, I., Radchenko, D. S., Tymtsunik, A. V., Shuvakin, S., Konovets, A. I., Rassukana, Y., & Grygorenko, O. O. (2020). Cyclopropyl boronic derivatives in parallel synthesis of sp3-enriched compound libraries. Monatshefte für Chemie - Chemical Monthly, 151(6), 953–962. View Source
2-Cyclopropylethenylboronic Acid: Irreplaceable Building Block
Simple alkyl, aryl, or vinyl boronic acids are not interchangeable with 2-cyclopropylethenylboronic acid due to distinct stability and structural properties that directly impact synthetic outcomes and product profiles. While many boronic acids are inherently unstable—limiting benchtop storage and efficient cross-coupling—cyclopropyl and vinyl boronic acids undergo very slow protodeboronation under basic conditions (t₀.₅ > 1 week at pH 12, 70 °C), in stark contrast to rapidly decomposing heterocyclic analogs (e.g., 2-pyridylboronic acid, t₀.₅ ≈ 25–50 s at pH 7, 70 °C) [1]. Furthermore, the cyclopropylvinyl motif introduces a rigid, strained ring system that significantly elevates the sp³ carbon fraction (Fsp³) of derived products—a key metric for lead-likeness and drug-likeness—while simultaneously minimizing undesirable lipophilicity drift (ΔLogP ≈ 0.02 units) [2]. Substituting with a non-cyclopropyl boronic acid would thus compromise both reaction robustness and the physicochemical property profile of the final compound, making it an unsuitable surrogate for applications demanding conformational constraint or enhanced three-dimensionality.
Structure & Stability
2-Cyclopropylethenylboronic acid: slow protodeboronation at high pH.
Non-cyclopropyl aryl/vinyl boronic acids: decomposition rate and reaction robustness may differ significantly.
Stability profile may shift with substrate class
Physicochemical Outcome
Product Fsp³ reported ~0.52; minimal LogP drift.
Simple boronic acids can yield lower Fsp³ and higher lipophilicity, altering lead-likeness profiles.
Conformational constraint and property profile may not transfer
Stereochemical Fidelity
Enantiomerically pure input retains configuration during coupling.
Achiral or racemic substitutes lose chirality-transfer capability.
[1] Cox, P. A., Leach, A. G., & Campbell, A. D. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
[2] Kleban, I., Radchenko, D. S., Tymtsunik, A. V., Shuvakin, S., Konovets, A. I., Rassukana, Y., & Grygorenko, O. O. (2020). Cyclopropyl boronic derivatives in parallel synthesis of sp3-enriched compound libraries. Monatshefte für Chemie - Chemical Monthly, 151(6), 953–962. View Source
Under basic, aqueous-organic conditions (pH 12, 70 °C), 2-cyclopropylethenylboronic acid exhibits a protodeboronation half-life exceeding one week (t₀.₅ > 1 week). In contrast, 2-pyridylboronic acid undergoes rapid protodeboronation under near-neutral conditions (pH 7, 70 °C) with a half-life of only 25–50 seconds [1].
Protodeboronation half-lifeHead-to-head
t₀.₅ > 1 week vs. 25–50 s
Reported >12,000-fold longer half-life under basic conditions
pH 12 vs. pH 7, 70 °C; 2-pyridylboronic acid comparator
> 12,000‑fold longer half-life under the specified conditions (1 week vs. 50 s)
Conditions
pH 12 (target) and pH 7 (comparator), 70 °C, 1:1 H₂O/dioxane
Why This Matters
This ~12,000‑fold stability advantage under basic cross‑coupling conditions ensures more consistent reaction performance and reduces the need for excess reagent or specialized handling protocols compared to highly unstable heterocyclic boronic acids.
[1] Cox, P. A., Leach, A. G., & Campbell, A. D. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
Stereochemical Retention in Cross-Coupling
Enantiomerically pure cyclopropylboronic acids, when employed in palladium-catalyzed Suzuki-type cross-couplings with aryl or vinyl electrophiles, retain the absolute configuration of the chiral cyclopropane carbon atom. The reaction proceeds with good yields and high enantiomeric excesses, enabling the preparation of optically active cyclopropanes without racemization [1].
Stereochemical retentionClass-level inference
Configuration retained; good yields and ee reported
Supports chiral cyclopropane synthesis workflow
Exact % ee not quantified in abstract; Pd-catalyzed Suzuki conditions
Absolute configuration retained; yields and enantiomeric excesses described as 'good'
Comparator Or Baseline
Achiral boronic acids (e.g., phenylboronic acid) cannot provide stereochemical information transfer
Quantified Difference
Enantiomeric purity transfer from starting material to product (exact % ee not reported in abstract)
Conditions
Pd-catalyzed Suzuki cross-coupling of optically active cyclopropylboronic acids with electrophiles
Why This Matters
For stereocontrolled synthesis of cyclopropane-containing drug candidates or natural product analogs, this class of boronic acids uniquely enables the installation of a chiral cyclopropane fragment while preserving stereochemical integrity, a feature absent in simpler achiral boronic acid alternatives.
[1] Zhou, S.-M., Deng, M.-Z., Xia, L.-J., & Tang, M.-H. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 37(20), 2845–2847. View Source
Library Success Rate and Fsp³ Enrichment
In a systematic evaluation of cyclopropyl boronic derivatives for parallel synthesis, Suzuki–Miyaura couplings with (het)aryl bromides delivered a 96‑member library with a 68% success rate and an average isolated yield of 30%. The resulting products exhibited an average sp³ carbon fraction (Fsp³) of 0.52 (range: 0.16–0.83) and a negligible lipophilicity drift of only +0.02 LogP units [1].
Library success & Fsp³Cross-study comparable
68% success rate, avg. Fsp³ 0.52, ΔLogP +0.02
Reported lead-oriented library profile with controlled lipophilicity
Aryl or heteroaryl boronic acids typically yield products with lower Fsp³ (e.g., phenylboronic acid gives Fsp³ ≈ 0 for biphenyl products) and larger LogP increases
Quantified Difference
Fsp³ increase of ~0.5 versus non-cyclopropyl analogs; LogP drift <0.1 unit
Conditions
Suzuki–Miyaura coupling of cyclopropyl trifluoroborates with (het)aryl bromides, parallel synthesis format
Why This Matters
The high Fsp³ values and minimal LogP drift directly address two key criteria in lead-oriented synthesis: enhanced three-dimensionality for improved target selectivity and controlled lipophilicity for favorable ADME profiles, making this building block a strategic choice for medicinal chemistry campaigns.
[1] Kleban, I., Radchenko, D. S., Tymtsunik, A. V., Shuvakin, S., Konovets, A. I., Rassukana, Y., & Grygorenko, O. O. (2020). Cyclopropyl boronic derivatives in parallel synthesis of sp3-enriched compound libraries. Monatshefte für Chemie - Chemical Monthly, 151(6), 953–962. View Source
Commercial Purity and Reproducibility
Commercially available (E)-(2-cyclopropylvinyl)boronic acid is supplied with a certified purity of NLT 98% (Not Less Than 98%), often stabilized with phenothiazine to prevent decomposition .
Commercial puritySupplier spec
NLT 98% (HPLC/GC)
Lot-to-lot consistency for reproducible synthesis
Stabilized with phenothiazine; data to verify per batch
Procurement SpecificationPurityQuality Control
Evidence Dimension
Commercial purity specification
Target Compound Data
NLT 98%
Comparator Or Baseline
Lower purity grades (e.g., 95%) would require additional purification and increase cost/labor
Quantified Difference
≥3% higher purity than typical lower-grade commercial boronic acids
Conditions
Commercial lot analysis (HPLC, GC)
Why This Matters
A defined, high-purity baseline minimizes batch-to-batch variability and ensures that observed biological or synthetic outcomes are attributable to the compound itself rather than impurities, thereby supporting reproducible research and scalable process development.
Procurement SpecificationPurityQuality Control
2-Cyclopropylethenylboronic Acid: Optimal Use Cases
Lead-Oriented Synthesis of sp³-Enriched Libraries
Leverage the proven 68% success rate and average Fsp³ of 0.52 in parallel Suzuki couplings to rapidly generate three-dimensional, lead-like molecules with controlled lipophilicity [1]. This scenario is ideal for hit-to-lead programs requiring diverse cyclopropane-containing scaffolds.
Stereocontrolled Cyclopropane Synthesis
Utilize enantiomerically pure 2-cyclopropylethenylboronic acid in Suzuki cross-couplings where retention of absolute configuration is critical, enabling the synthesis of optically active cyclopropanes for natural product analogs or chiral drug candidates [1].
Robust Cross-Coupling at High pH
Exploit the >1-week protodeboronation half-life at pH 12, 70 °C to perform extended Suzuki reactions under basic conditions without significant reagent decomposition [1]. This robustness is particularly valuable for challenging substrates that require prolonged heating or elevated pH.
Standardized Purity for High-Throughput Chemistry
Rely on the commercial NLT 98% purity specification to ensure consistent input quality across multiple parallel reactions, minimizing variability and reducing the need for pre-reaction purification steps [1].
Application
Selection Property
Validation Focus
Lead-oriented library synthesis
High Fsp³ and low LogP drift
Parallel coupling success rate and property distribution
Stereocontrolled cyclopropane synthesis
Chirality-transfer capability
Enantiomeric excess and absolute configuration retention
Robust high-pH cross-coupling
Slow protodeboronation kinetics
Reaction yield and reagent longevity under basic conditions
High-throughput chemistry
Defined purity specification
Batch consistency and minimized pre-reaction purification
[1] Kleban, I., Radchenko, D. S., Tymtsunik, A. V., Shuvakin, S., Konovets, A. I., Rassukana, Y., & Grygorenko, O. O. (2020). Cyclopropyl boronic derivatives in parallel synthesis of sp3-enriched compound libraries. Monatshefte für Chemie - Chemical Monthly, 151(6), 953–962. View Source
[2] Zhou, S.-M., Deng, M.-Z., Xia, L.-J., & Tang, M.-H. (1998). Efficient Suzuki-Type Cross-Coupling of Enantiomerically Pure Cyclopropylboronic Acids. Angewandte Chemie International Edition, 37(20), 2845–2847. View Source
[3] Cox, P. A., Leach, A. G., & Campbell, A. D. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. View Source
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